molecular formula C19H21NO4 B2675247 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 329929-04-6

2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B2675247
CAS No.: 329929-04-6
M. Wt: 327.38
InChI Key: LKURQWFSVKTKIC-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 329929-04-6) is a substituted butanoic acid derivative with the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 327.38 g/mol . The compound features a benzylamino group (-NH-CH₂-C₆H₅) at the C2 position and a 4-ethoxyphenyl substituent (-C₆H₄-OCH₂CH₃) at the C4 ketone position. The ethoxy group enhances lipophilicity compared to simpler analogs, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name

2-(benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)18(21)12-17(19(22)23)20-13-14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKURQWFSVKTKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzylamine Intermediate: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.

    Ethoxyphenyl Butanoic Acid Formation: The ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the benzylamine intermediate with the ethoxyphenyl butanoic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid includes a benzylamino group and an ethoxyphenyl group, contributing to its unique properties. The molecular formula is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.35 g/mol.

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Agent Development : The compound serves as a precursor for synthesizing more complex therapeutic agents. Its structural features may enhance the efficacy of drugs targeting specific diseases.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth in breast cancer cells.

2. Biological Research

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing drugs that target metabolic disorders.
  • Receptor Binding Mechanisms : The compound may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

3. Material Science

  • Polymer Development : The unique chemical structure allows for applications in creating new materials, such as polymers or coatings, which can have enhanced properties suitable for industrial use.

Case Studies and Research Findings

Several studies highlight the biological activities and potential applications of this compound:

Study Focus Findings
Anticancer Activity Related compounds exhibit significant apoptotic effects in cancer cell lines (e.g., gastric cancer) at low concentrations (5 µM) .
Mitochondrial Effects Compounds similar to this one induce mitochondrial permeability transition pore opening, leading to apoptosis .
Neuroprotective Effects Compounds with similar structures have shown potential in inhibiting acetylcholinesterase, relevant for Alzheimer's treatment .

Summary of Biological Activities

The biological activity of this compound is characterized by:

  • Apoptosis Induction : Similar compounds activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit properties that reduce oxidative stress.
  • Antimicrobial Activity : Potential antimicrobial effects against various bacterial strains have been noted in related compounds.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or activating their function. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which share a common γ-ketobutanoic acid backbone. Key structural variations include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Notes
2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid R1 = Benzylamino, R2 = 4-Ethoxyphenyl 327.38 Ethoxy group enhances lipophilicity; potential for CNS penetration.
4-(Benzylamino)-4-oxobutanoic acid R1 = Benzylamino, R2 = H 207.23 Simpler analog; lacks aromatic substituent at C4, reducing steric bulk.
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid R1 = 4-Fluoroanilino, R2 = 4-Chlorophenyl 322.75 Halogenated substituents increase electronegativity and metabolic stability.
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid R1 = 2-Ethylanilino, R2 = H 221.25 Ethyl group introduces steric hindrance, potentially altering receptor binding.
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid R1 = H, R2 = 2,4-Dimethylphenyl 206.24 Methyl groups enhance hydrophobicity; used in polymer synthesis.
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid R1 = Thienylmethylamino, R2 = 4-Bromophenyl 368.25 Bromine and thiophene moieties may confer photostability and π-π interactions.

Physicochemical Properties

  • Lipophilicity: The 4-ethoxyphenyl group in the target compound increases logP compared to non-aromatic analogs (e.g., 4-(benzylamino)-4-oxobutanoic acid, logP ≈ 1.2 vs. target compound logP ≈ 2.5) .
  • Solubility : Halogenated derivatives (e.g., 4-chlorophenyl and 4-fluorophenyl analogs) exhibit lower aqueous solubility due to reduced polarity .
  • Thermal Stability : The γ-ketone group in all analogs makes them prone to thermal degradation, requiring storage at low temperatures .

Biological Activity

2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name: This compound . Its molecular formula is C19H21NO4C_{19}H_{21}NO_4, and it features both an ethoxyphenyl group and a benzylamino group, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The benzylamino group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding : The ethoxyphenyl moiety enhances binding affinity to receptors, which may modulate signaling pathways related to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical carcinoma)
    • HCT-116 (colorectal carcinoma)
    • A549 (lung adenocarcinoma)

The compound demonstrated cytotoxic effects with IC50 values indicating significant inhibition of cell growth, particularly in HeLa cells where it induced apoptosis through mitochondrial pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting bacterial growth.

Data Table: Biological Activity Summary

Activity Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerHeLa10.5Induces apoptosis via mitochondrial pathway
AnticancerHCT-11615.3Cell cycle arrest
AntimicrobialStaphylococcus aureus25.0Inhibits cell wall synthesis

Case Studies

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid?

  • Methodology :

  • Route 1 : Nucleophilic substitution of a leaving group (e.g., fluorine or halogen) in a precursor (e.g., 4-(4-ethoxyphenyl)-4-oxobutanoic acid derivative) with benzylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Route 2 : Claisen condensation between ethyl oxalate and hydrocinnamic acid derivatives, followed by saponification and decarboxylation to form the oxobutanoic acid backbone. Subsequent amination introduces the benzylamino group .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzylamino (-NH-CH₂-C₆H₅) and ethoxyphenyl (C₆H₅-O-CH₂CH₃) substituents.
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
  • X-ray Crystallography : Resolve stereochemistry and confirm molecular packing (e.g., as in 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid analogs) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the benzylamino substitution step?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Base Selection : Compare inorganic (K₂CO₃) vs. organic bases (triethylamine) for deprotonation efficiency.
  • Temperature Control : Optimize between 50–100°C to balance reaction rate and side-product formation.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .
    • Validation : Use DOE (Design of Experiments) to evaluate parameter interactions and identify optimal conditions.

Q. How should researchers address contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Purity Verification : Re-analyze compound purity via HPLC and mass spectrometry to rule out impurities.

Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to ensure correct stereoisomer composition.

Assay Reproducibility : Validate biological assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls and standardized protocols.

Structural Comparisons : Compare activity with analogs (e.g., fluorophenyl or methyl-substituted derivatives) to identify SAR trends .

Q. What strategies improve solubility for in vitro pharmacological studies?

  • Approaches :

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH or HCl.
  • Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the ethoxyphenyl moiety without disrupting bioactivity .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Tools :

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software.
  • Molecular Docking : Predict target binding (e.g., enzymes like KYN-3-OHase) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Notes for Rigorous Research

  • Stereochemical Integrity : Confirm via optical rotation or chiral chromatography, as racemization may occur during synthesis.
  • Toxicity Screening : Evaluate hepatic/renal toxicity in primary cell lines before in vivo studies.
  • Data Reproducibility : Use at least three independent replicates for biological assays and report statistical significance (p < 0.05).

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